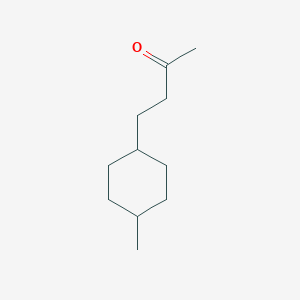
4-(4-Methylcyclohexyl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methylcyclohexyl)butan-2-one is an organic compound with the molecular formula C11H20O. It is a ketone, specifically a methylcyclohexyl derivative of butanone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylcyclohexyl)butan-2-one typically involves multiple steps. One common method is the alkylation of cyclohexanone with 1-bromo-3-methylbutane in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic hydrogenation of 4-(4-Methylcyclohexyl)but-3-en-2-one. This process uses a palladium or platinum catalyst under high pressure and temperature to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methylcyclohexyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Corresponding substituted ketones or alcohols.
Aplicaciones Científicas De Investigación
4-(4-Methylcyclohexyl)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(4-Methylcyclohexyl)butan-2-one involves its interaction with specific molecular targets. As a ketone, it can form hydrogen bonds and interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Hydroxyphenyl)butan-2-one: Known for its use in flavorings and fragrances.
4-(4-Methoxyphenyl)butan-2-one: Used in the synthesis of pharmaceuticals and other organic compounds.
4-(4-Methylphenyl)butan-2-one: Studied for its potential biological activity.
Uniqueness
4-(4-Methylcyclohexyl)butan-2-one is unique due to its specific structure, which imparts distinct chemical and physical properties. Its methylcyclohexyl group provides steric hindrance and influences its reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H20O |
|---|---|
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
4-(4-methylcyclohexyl)butan-2-one |
InChI |
InChI=1S/C11H20O/c1-9-3-6-11(7-4-9)8-5-10(2)12/h9,11H,3-8H2,1-2H3 |
Clave InChI |
NUSZJAOLRQHBSV-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)CCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


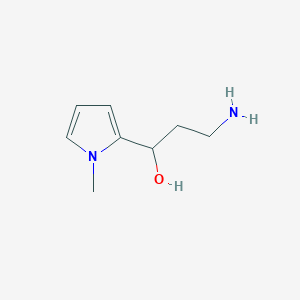

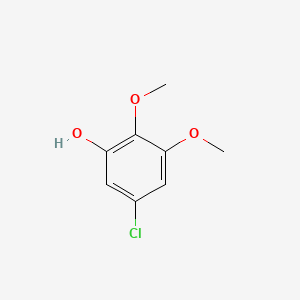
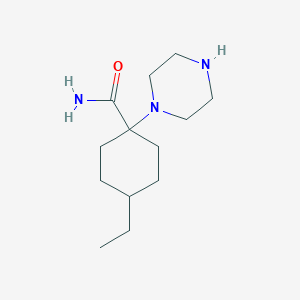
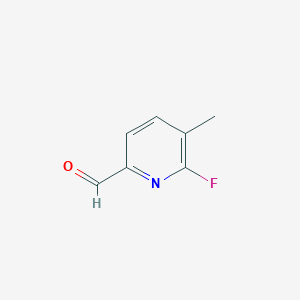
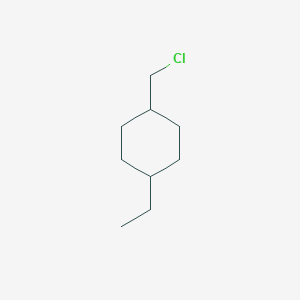
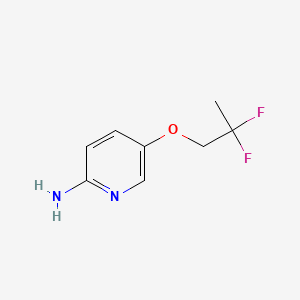
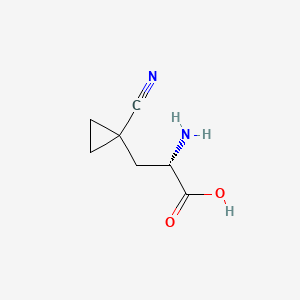
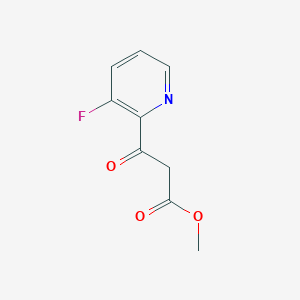


![7,7-Dimethyl-2,3a,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride](/img/structure/B13617497.png)


